molecular formula C11H12O2 B093946 Furan, 2,2'-(1-methylethylidene)bis- CAS No. 17920-88-6

Furan, 2,2'-(1-methylethylidene)bis-

Cat. No. B093946
CAS RN: 17920-88-6
M. Wt: 176.21 g/mol
InChI Key: OFBSTYYRPIFDPM-UHFFFAOYSA-N
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Description

“Furan, 2,2’-(1-methylethylidene)bis-” is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is also known by other names such as "Furan, 2,2-(1-Methylethylidene)Bis-" .


Synthesis Analysis

The synthesis of furan derivatives has been reported in various studies. For instance, the synthesis of Ditetrahydrofurylpropane was achieved via hydrogenation of 2,2-di-2-furylpropane . The synthesis of 2,5-bis[(2-oxiranylmethoxy)methyl] furan (BOF) was also reported, starting from 2,5-bis(hydroxymethyl) furan .


Molecular Structure Analysis

The molecular structure of “Furan, 2,2’-(1-methylethylidene)bis-” consists of a furan ring with a methylethylidene bridge .


Chemical Reactions Analysis

While specific chemical reactions involving “Furan, 2,2’-(1-methylethylidene)bis-” are not detailed in the search results, furan derivatives are known to undergo various chemical reactions. For example, furfural, a derivative of furan, can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .


Physical And Chemical Properties Analysis

“Furan, 2,2’-(1-methylethylidene)bis-” is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Rubber Manufacturing

2,2-Di(2-furyl)propane: is a precursor to bis(tetrahydrofuryl)propane , a rubber additive used in the production of high vinyl content rubber . This type of rubber is essential for manufacturing high-performance tires, offering improved grip and durability.

Pharmaceutical Research

In pharmaceuticals, this compound is utilized for proteomics research, which involves the study of proteomes and their functions . The insights gained from this research can lead to the development of new drugs and therapeutic strategies.

Materials Science

The compound’s role in materials science is linked to its use in the synthesis of polymers and coatings. Its derivatives can enhance the properties of materials, such as resistance to heat and chemical degradation .

Chemical Synthesis

2,2-Di(2-furyl)propane serves as a building block in chemical synthesis, particularly in the formation of complex organic compounds. It’s involved in reactions that produce various furan derivatives, which are valuable in synthesizing a wide range of chemicals .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s derivatives could potentially be used in the development of environmentally friendly materials or processes .

Energy Production

The compound’s derivatives, obtained from biomass, are explored for their potential in energy production, especially as part of biofuels and other renewable energy sources .

Food Industry

Although direct applications in the food industry are not detailed, furan derivatives, related to 2,2-Di(2-furyl)propane, are sometimes used as flavoring agents or in food packaging materials .

Biotechnology

In biotechnology, 2,2-Di(2-furyl)propane is used in proteomics research, aiding in the understanding of protein interactions and functions, which is crucial for advancing biotechnological applications .

Nanotechnology

Applications in nanotechnology are not explicitly mentioned, but the compound’s role in polymer synthesis could contribute to the creation of nanocomposites and nanostructured materials .

Safety and Hazards

While specific safety and hazard information for “Furan, 2,2’-(1-methylethylidene)bis-” was not found, furan compounds are known to be hepatotoxic and possibly carcinogenic .

Future Directions

The future directions for “Furan, 2,2’-(1-methylethylidene)bis-” and other furan derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. As furan is a versatile compound with potential for use in various industries, continued research into its derivatives is likely .

properties

IUPAC Name

2-[2-(furan-2-yl)propan-2-yl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSTYYRPIFDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CO1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073416
Record name Furan, 2,2'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Furan, 2,2'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Furan, 2,2'-(1-methylethylidene)bis-

CAS RN

17920-88-6
Record name 2,2′-(1-Methylethylidene)bis[furan]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17920-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Di-2-furylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,2'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2,2'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DI-2-FURYLPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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